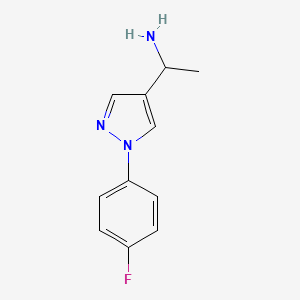

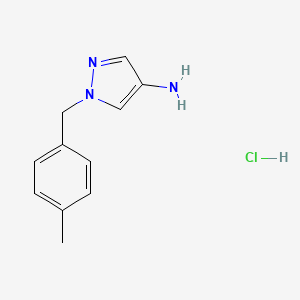

1-(Thiophen-2-ylmethyl)piperidin-4-amine

概要

説明

1-(Thiophen-2-ylmethyl)piperidin-4-amine is a compound that features a piperidine ring, which is a common structural motif in many pharmaceutical agents. The molecule includes a thiophene moiety, which is known for its electronic properties and is often incorporated into compounds for its potential to improve pharmacological activity. The compound's relevance is highlighted by its structural similarity to various synthesized compounds that have been evaluated for their potential applications in medicine and materials science.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step reactions, including Michael addition, Grignard reactions, and reductive amination. For instance, a related quinoline derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another synthesis route for a related compound involved Grignard reaction, oxidation, piperidine substitution, oximation, and reduction, highlighting the complexity and versatility of synthetic approaches . Additionally, the synthesis of piperidine ring-modified analogues was achieved through alkylation and reductive amination, followed by lithium aluminum hydride reduction .

Molecular Structure Analysis

The molecular structure and geometry of compounds similar to this compound have been studied using X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the conformational preferences and electronic properties of the molecules. For example, the crystal structure of a related quinoline compound revealed intermolecular interactions such as C-H⋯O and C-H⋯C, which can influence the compound's stability and reactivity .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the piperidine and thiophene rings can be explored through various reactions. The local reactivity descriptors calculated for a related quinoline compound suggest that these molecules have chemically reactive sites that could participate in further transformations . Moreover, the synthesis of a chromenopyrimidinone derivative involved a one-pot, three-component reaction, demonstrating the potential for complex chemical reactions involving piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by spectroscopic methods such as NMR and IR spectroscopy, as well as by computational studies. For example, the NMR chemical shift values and vibrational wavenumbers of a related quinoline compound showed good agreement with experimental data, confirming the synthesized structure . The antiproliferative activity of a series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives was investigated, and some showed significant growth inhibition of human cancer cell lines, indicating the biological relevance of these compounds .

科学的研究の応用

Dopamine D2 Receptor Modulation

1-(Thiophen-2-ylmethyl)piperidin-4-amine, as part of the broader category of 1,4-disubstituted aromatic cyclic amines, has shown potential in the therapeutic modulation of dopamine D2 receptors. This class of compounds is being explored for their ability to treat neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2 receptor (D2R) affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, suggesting that this compound could be a key scaffold in designing D2R ligands (Jůza et al., 2022).

Role in Aromatic Substitution Reactions

The structural features of this compound make it a candidate for nucleophilic aromatic substitution reactions, a fundamental process in organic synthesis. This could be particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where such substitution reactions enable the introduction of diverse functional groups into aromatic systems (Pietra & Vitali, 1972).

Potential in Antineoplastic Agents

Compounds related to this compound, specifically those within the 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidone series, have shown significant potential as antineoplastic agents. Their cytotoxic properties, often surpassing those of contemporary cancer drugs, along with their tumor-selective toxicity, make them promising candidates for further investigation as cancer therapeutics (Hossain et al., 2020).

Safety and Hazards

The safety information for “1-(Thiophen-2-ylmethyl)piperidin-4-amine” indicates that it has some hazards associated with it. The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

特性

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9H,3-6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQVCDIEQDMPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82378-85-6 | |

| Record name | 1-(thiophen-2-ylmethyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B1286094.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)

![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)